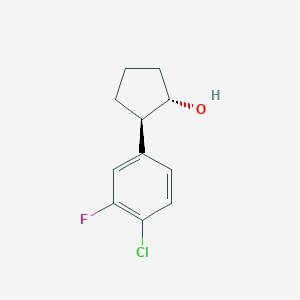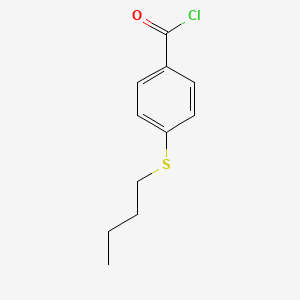
4-(n-Butylthio)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(n-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butylthio group at the para position. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
4-(n-Butylthio)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-mercaptobenzoic acid with n-butyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(n-butylthio)benzoic acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
4-(n-Butylthio)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Oxidizing agents like H2O2 or m-CPBA under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Alcohols: Formed from the reduction of the carbonyl group.
科学的研究の応用
4-(n-Butylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of amides, esters, and other derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
作用機序
The mechanism of action of 4-(n-butylthio)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The thioether group can also participate in redox reactions, further expanding its utility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
類似化合物との比較
Similar Compounds
Benzoyl Chloride: The parent compound, lacking the butylthio substitution.
4-Methylbenzoyl Chloride: A similar compound with a methyl group instead of a butylthio group.
4-Chlorobenzoyl Chloride: Another derivative with a chlorine atom at the para position.
Uniqueness
4-(n-Butylthio)benzoyl chloride is unique due to the presence of the butylthio group, which imparts distinct chemical properties. This substitution enhances its reactivity and allows for additional functionalization compared to its analogs. The thioether group also provides opportunities for redox chemistry, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-butylsulfanylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUNOEHLPVOEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
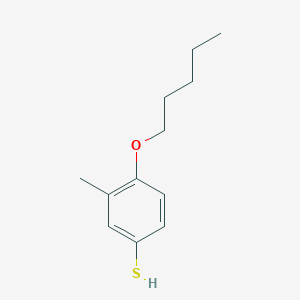
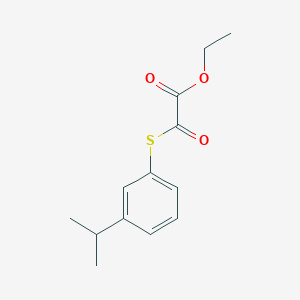
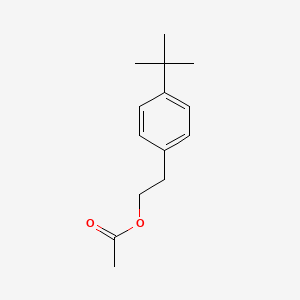
![1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995422.png)
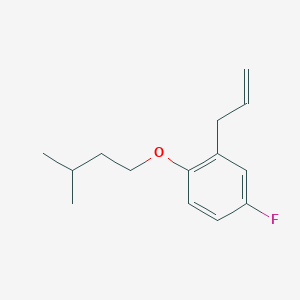
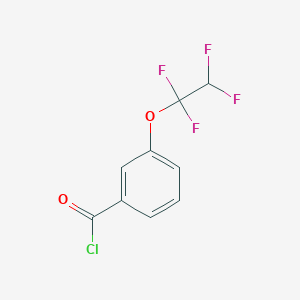
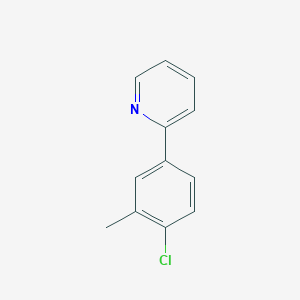

![1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995453.png)
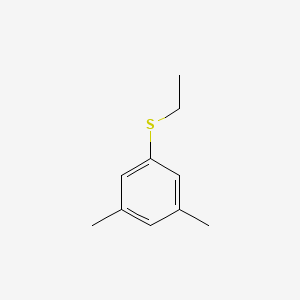
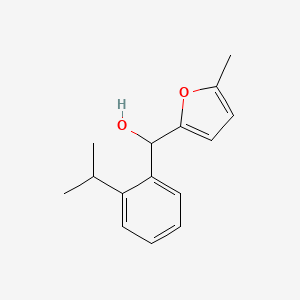
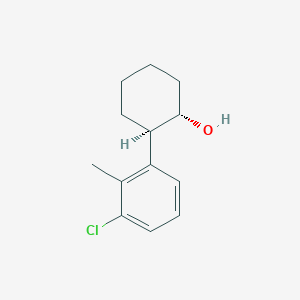
![2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7995490.png)
